
4-Chloro-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (CPCP) is an organic compound with a wide range of applications in scientific research. Its unique properties make it an ideal candidate for use in a variety of laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
One prominent application of pyrimidine derivatives involves their use in the synthesis of antibacterial agents. For instance, a study by Rostamizadeh et al. (2013) detailed the synthesis of pyrazolo[3,4-d]pyrimidine derivatives with potential antibacterial properties. Similarly, Abdelghani et al. (2017) and Shehta & Abdel Hamid (2019) also reported the synthesis of new pyrimidines with antimicrobial properties.
Anticancer Potential
Pyrimidine derivatives have been explored for their potential in cancer treatment. Tiwari et al. (2016) conducted a study focusing on the synthesis of novel pyrimidine derivatives, demonstrating their in-vitro anticancer activities against various human tumor cell lines.
Nonlinear Optical Applications
The pyrimidine ring, due to its presence in DNA and RNA, finds significance in nonlinear optics (NLO) applications. Hussain et al. (2020) conducted a study on thiopyrimidine derivatives, highlighting their potential in the field of medicine and nonlinear optics.
Synthesis of Fused Pyrimidines
Pyrimidine derivatives are used in the synthesis of fused pyrimidines, which have various applications. For example, Abdel-Mohsen & Geies (2008) and Abdel-Mohsen & Geies (2009) described the synthesis of pyrrolo[2,3-b]pyridines and pyrido[2′,3′:5,4]pyrrolo[2,3-b]pyrimidine systems.
Structural and Spectral Analysis
The structural and spectral properties of pyrimidine derivatives have been extensively studied. Sherlin et al. (2018) investigated an antimalarial drug containing a pyrimidine ring, focusing on its molecular geometry and spectroscopic characterization.
Green Synthetic Methods
Pyrimidine derivatives are also synthesized using environmentally friendly methods. Divate & Dhongade-Desai (2014) reported a microwave-assisted synthesis of triazolo[4,3-a]pyrimidine-6-carbonitrile derivatives, highlighting an efficient and green synthetic method.
Studies in Solution
Studies of pyrimidine derivatives in solution provide insights into molecular interactions. Gaware (2021) explored the molar refraction and polarizability constant of a pyrimidine derivative in DMSO, providing valuable information on electronic polarizability and molecular interactions.
Propriétés
IUPAC Name |
4-chloro-6-(4-chlorophenyl)-2-phenylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2N3/c18-13-8-6-11(7-9-13)15-14(10-20)16(19)22-17(21-15)12-4-2-1-3-5-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALNRTNGKPSHHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)C#N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

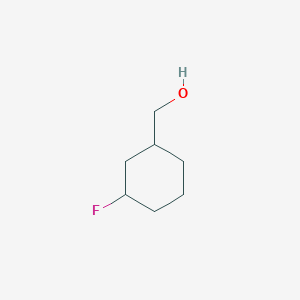
![[1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine](/img/structure/B2895668.png)


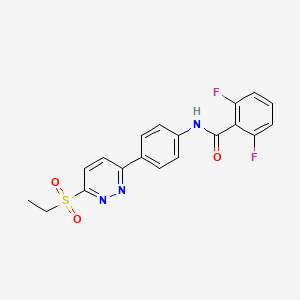
![N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2895676.png)
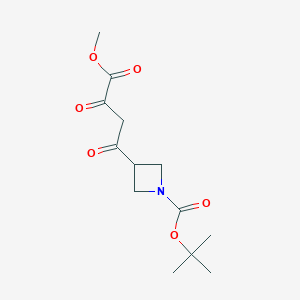
![1-[1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2895679.png)
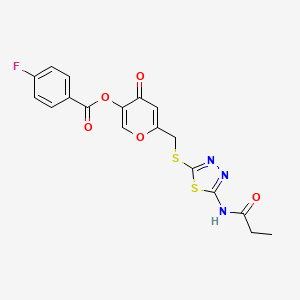
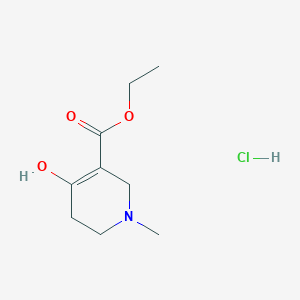
![4-(2-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2895683.png)


![N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine](/img/structure/B2895687.png)